N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide
Description
N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide is a benzamide derivative characterized by a cyanomethyl (-CH2CN) substituent on the amide nitrogen and hydroxyl (-OH), methyl (-CH3), and dimethyl (-(CH3)2) groups at the 2-, 3-, and 4-positions of the benzene ring, respectively. The hydroxyl and cyanomethyl groups may act as directing or coordinating moieties in metal-mediated reactions, analogous to related benzamide derivatives .
Properties
IUPAC Name |
N-(cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-4-9(10(14)8(7)2)11(15)13-6-5-12/h3-4,14H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUXQDWIPVSFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCC#N)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide typically involves the reaction of 2-hydroxy-3,4-dimethylbenzoic acid with cyanomethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-oxo-3,4-dimethylbenzamide.
Reduction: Formation of N-(aminomethyl)-2-hydroxy-3,4-dimethylbenzamide.
Substitution: Formation of N-(cyanomethyl)-2-alkoxy-3,4-dimethylbenzamide or N-(cyanomethyl)-2-acetoxy-3,4-dimethylbenzamide.
Scientific Research Applications
N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide with three analogs:
Key Observations:
- Electronic Effects: The cyanomethyl group in the target compound is electron-withdrawing, which may enhance the acidity of the adjacent hydroxyl group compared to the electron-donating methoxy groups in .
- Coordination Chemistry: The hydroxyl and cyanomethyl groups in the target compound could form a bidentate coordination system, similar to the N,O-bidentate directing group in , but with distinct electronic properties.
Spectroscopic and Analytical Data
Comparative spectroscopic data (where available) for benzamide derivatives:
Notes:
- The target compound’s cyanomethyl group would likely produce a distinct 13C NMR signal near 115–120 ppm for the nitrile carbon .
- The hydroxyl proton may appear as a broad singlet due to hydrogen bonding, as seen in .
Biological Activity
N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 2-hydroxy-3,4-dimethylbenzoic acid with cyanomethylamine. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity.
Anticancer Properties
Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro evaluations have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) models. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (TNBC) | 1.76 | Induction of apoptosis via PI3K/AKT pathway |
| HCC1937 | 7.55 | Selective targeting of mutant types |
In a study involving MDA-MB-231 cells, this compound demonstrated an IC50 value of 1.76 μM, indicating potent antiproliferative activity. Flow cytometry assays revealed that the compound induces apoptosis in a concentration-dependent manner by increasing the proportion of cells in the G0/G1 phase and decreasing those in the S-phase, thus blocking cell cycle progression .
The biological activity of this compound is primarily attributed to its interaction with the PI3K/AKT signaling pathway. This pathway is crucial for cell growth and survival; thus, its inhibition can lead to increased apoptosis in cancer cells. Studies have shown that treatment with this compound results in decreased levels of phosphorylated AKT and Bcl-2 while enhancing the expression of pro-apoptotic factors such as Bax and caspase-3 .
Case Studies
Case Study 1: Efficacy in TNBC Models
In a controlled experiment on TNBC cell lines, this compound was administered at varying concentrations. The results showed a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls. Hoechst staining further confirmed morphological changes indicative of apoptosis, including chromatin condensation and formation of apoptotic bodies .
Case Study 2: Selectivity Against Mutant Cell Lines
Another study assessed the selectivity of this compound against mutant TNBC cell lines. The compound exhibited a higher cytotoxic effect on wild-type cells (IC50: 1.76 μM) compared to mutant types (IC50: 7.55 μM), suggesting potential for targeted therapy in specific patient populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
